Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Overview
Description
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a hydroxymethyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an alkene, using a reagent like diazomethane or a transition metal catalyst. The hydroxymethyl group can be introduced through a subsequent functionalization step, such as hydroxylation or a Grignard reaction.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)12-7(11)9(6-10)4-5-9/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNFJDMTURMKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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